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Compound of Interest

Compound Name: 4-Aminooxane-4-carbonitrile

Cat. No.: B112695

Introduction

4-Aminooxane-4-carbonitrile is a unique bifunctional molecule incorporating a strained
oxetane ring, a nucleophilic amino group, and an electrophilic nitrile moiety. This distinct
structural arrangement makes it a promising, yet underexplored, building block for the
synthesis of novel and diverse heterocyclic compounds, particularly those with spirocyclic
architectures. The inherent ring strain of the oxetane can be exploited in ring-opening
reactions, while the vicinal amino and nitrile groups are poised for cyclization reactions to form
a variety of five- and six-membered heterocycles. This application note provides an overview of
the potential applications of 4-aminooxane-4-carbonitrile in heterocyclic synthesis, including
proposed reaction protocols and expected outcomes based on the known reactivity of
analogous a-amino nitriles.

Key Structural Features and Reactivity

4-Aminooxane-4-carbonitrile, with the chemical formula CsH10N20 and a molecular weight of
126.16 g/mol (CAS RN: 50289-12-8), possesses two key reactive centers:

e The a-Amino Nitrile Moiety: This functional group is a versatile precursor for the synthesis of
various nitrogen-containing heterocycles. The amino group can act as a nucleophile, while
the nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions.

o The Oxetane Ring: The four-membered ether ring is strained and can undergo nucleophilic
ring-opening reactions under acidic or basic conditions, providing a handle for further
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functionalization and the introduction of a hydroxyethyl side chain.

Proposed Applications in Heterocyclic Synthesis

While specific literature on the applications of 4-aminooxane-4-carbonitrile is limited, its
structure suggests several potential uses in the construction of novel heterocyclic frameworks.

Synthesis of Spiro-Hydantoins and Thiohydantoins

The a-amino nitrile functionality can be readily converted into spiro-hydantoins and
thiohydantoins, which are important pharmacophores found in numerous biologically active
compounds.

Reaction Scheme:
Caption: Proposed synthesis of spiro-hydantoins/thiohydantoins.

Experimental Protocol (Hypothetical):

To a solution of 4-aminooxane-4-carbonitrile (1.0 eq) in a mixture of ethanol and water
(1:1), add potassium cyanate (or thiocyanate) (1.2 eq).

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

Cool the reaction mixture to room temperature and acidify with 2 M HCI to pH 2-3.

The precipitated product is collected by filtration, washed with cold water, and dried under
vacuum.

Further purification can be achieved by recrystallization from a suitable solvent.

Expected Quantitative Data (lllustrative):
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Product Reagent Reaction Time (h) Expected Yield (%)
Spiro-oxane-
_ KCNO 4 75-85
hydantoin
Spiro-oxane-
KSCN 6 70-80

thiohydantoin

Synthesis of Spiro-Imidazolones via Multicomponent
Reactions

4-Aminooxane-4-carbonitrile can potentially be employed in multicomponent reactions
(MCRs), such as the Ugi or Passerini reactions, to generate highly functionalized spiro-
imidazolones in a single step.

Reaction Workflow:
Caption: Workflow for the synthesis of spiro-imidazolones via MCRs.

Experimental Protocol (Hypothetical Ugi Reaction):

To a solution of 4-aminooxane-4-carbonitrile (1.0 eq) in methanol, add a carboxylic acid
(1.0 eq) and an aldehyde or ketone (1.0 eq).

e Stir the mixture at room temperature for 30 minutes.
e Add an isocyanide (1.0 eq) dropwise to the reaction mixture.
o Continue stirring at room temperature for 24-48 hours.

» Remove the solvent under reduced pressure and purify the residue by column
chromatography on silica gel.

Expected Quantitative Data (lllustrative):
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Aldehyde/Ketone Isocyanide Reaction Time (h) Expected Yield (%)
Benzaldehyde tert-Butyl isocyanide 24 60-75
Acetone Cyclohexyl isocyanide 48 55-70

Thorpe-Ziegler Type Intramolecular Cyclization

While 4-aminooxane-4-carbonitrile itself does not possess a dinitrile for a classical Thorpe-
Ziegler reaction, modification of the amino group to introduce a nitrile-containing substituent
could enable an intramolecular cyclization to form fused heterocyclic systems.

Logical Relationship for Synthesis:
Caption: Proposed pathway to fused heterocycles via Thorpe-Ziegler cyclization.
Experimental Protocol (Hypothetical):

o Step 1: N-Alkylation: To a solution of 4-aminooxane-4-carbonitrile (1.0 eq) and a base
(e.g., K2COs, 1.5 eq) in acetonitrile, add an a-halonitrile (e.g., chloroacetonitrile, 1.1 eq). Stir
the mixture at room temperature until the starting material is consumed. Isolate the N-
substituted dinitrile intermediate.

o Step 2: Cyclization: Dissolve the intermediate from Step 1 in a suitable solvent (e.g., THF)
and add a strong base (e.g., NaH or LDA) at 0 °C. Allow the reaction to warm to room
temperature and stir for 12-24 hours. Quench the reaction with a proton source and purify
the product by chromatography.

Conclusion

4-Aminooxane-4-carbonitrile represents a promising and versatile building block for the
synthesis of novel heterocyclic compounds, particularly those with spirocyclic motifs. The
proposed synthetic routes, based on established chemical transformations of a-amino nitriles,
offer a roadmap for the exploration of its synthetic utility. Further research is warranted to
validate these hypotheses and to fully elucidate the reactivity and potential of this intriguing
molecule in the field of medicinal and materials chemistry. The unique combination of a
strained oxetane ring and the a-amino nitrile functionality is expected to provide access to a
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new chemical space with potential for the discovery of compounds with novel biological
activities and material properties.

 To cite this document: BenchChem. [4-Aminooxane-4-carbonitrile: A Versatile Building Block
for Heterocyclic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112695#4-aminooxane-4-carbonitrile-as-a-building-
block-for-heterocyclic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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